1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1,3,5-trimethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-11-14(12(2)21(4)19-11)16(23)18-7-10-22-9-6-13-5-8-20(3)15(13)17(22)24/h5-6,8-9H,7,10H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFQCKRZQZYJDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide can follow a multi-step process. Starting with the construction of the pyrazole ring via cyclization, subsequent steps involve functional group modifications. Key intermediates are prepared using selective methylation and coupling reactions under anhydrous conditions. Temperature control and inert atmosphere are crucial to maintain stability during reactions.
Industrial Production Methods: Large-scale production can be achieved via batch or continuous flow methods. Optimization focuses on minimizing steps, enhancing yield, and ensuring purity through effective purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound is prone to undergo various reactions, including:
Oxidation: Utilizing oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically with reducing agents such as lithium aluminum hydride.
Substitution: Common in electrophilic aromatic substitution or nucleophilic substitution under suitable conditions.
Common Reagents and Conditions:
For oxidation, acidic media or specific catalysts.
For reduction, anhydrous conditions to avoid side reactions.
For substitution, careful selection of nucleophiles or electrophiles, often under basic or acidic conditions.
Major Products: The resulting products vary, including altered pyrazole or pyrrolo[2,3-c]pyridin derivatives with modified functional groups.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide":
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Basic Information and Identifiers:
- The PubChem database entry for a related compound, N-[2-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)amino]ethyl]-2-(2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)acetamide, includes various identifiers such as IUPAC name, InChI, InChIKey, SMILES notation, and its molecular formula is C18H22N6O2 .
- Another related compound, this compound, has the molecular formula C17H21N5O2 and a molecular weight of 327.388.
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Pyrazoles in Biomedical Applications:
- Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been extensively explored as scaffolds for synthesizing small molecules with therapeutic properties for various diseases . Over 156,660 molecules containing a pyrazolo[3,4-b]pyridine core have been synthesized for therapeutic purposes .
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Pyrazole Biomolecules as Cancer Therapeutics:
- Pyrazole-containing biomolecules have demonstrated potential as anti-inflammatory and anticancer agents . Several pyrazole derivatives have shown activity against different cancer cell lines . For example, some compounds have shown potential against MCF7, SF-268, and NCI-H460 cell lines . Other pyrazole derivatives have exhibited cytotoxic potential against Hep-2 and P815 cancer cell lines . Certain compounds have demonstrated inhibition of Aurora-A kinase and CDK2 .
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, like enzymes or receptors.
Molecular Targets and Pathways: Inhibitory action on key enzymes or pathways involved in disease states; binding studies suggest affinity towards particular proteins or nucleic acids, disrupting normal function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include other pyrazole- and pyrrolopyridine-based derivatives. A comparative analysis with the compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () highlights key differences:
Key Observations
Heterocyclic Diversity : The target compound’s pyrrolopyridine system differs from the tetrahydroimidazopyridine in . The latter’s saturated imidazole ring likely enhances conformational flexibility, while the pyrrolopyridine’s fused bicyclic structure may improve rigidity and binding selectivity .
In contrast, the target compound’s methyl groups may increase lipophilicity, favoring membrane permeability .
Synthetic Complexity : The compound’s synthesis involves a one-pot two-step reaction with nitrophenyl and phenethyl substituents, whereas the target compound’s synthesis would require precise alkylation and carboxamide coupling steps.
Hypothetical Property Comparison
- Solubility : The compound’s polar nitro and ester groups likely improve aqueous solubility compared to the target compound’s methyl-dominated structure.
- Bioactivity: Pyrrolopyridine derivatives are known kinase inhibitors (e.g., JAK/STAT pathways), whereas tetrahydroimidazopyridines in may target GABA receptors due to structural similarity to benzodiazepines .
Research Findings and Limitations
However, the analytical methods described (e.g., NMR, IR, HRMS) are universally applicable for characterizing such heterocycles. Future studies should prioritize synthesizing the target compound and benchmarking its properties against known analogs.
Biological Activity
1,3,5-trimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-carboxamide is a synthetic compound with a complex molecular structure that has garnered interest in the field of medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 327.388 g/mol. This compound is part of a broader class of pyrazole derivatives known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that pyrazole derivatives can modulate enzyme activity and receptor interactions, which are critical in regulating cellular functions. The specific interactions of this compound with target proteins or pathways require further elucidation through experimental studies.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro assays have demonstrated that certain pyrazole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, including HeLa and HCT116 cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | CDK2 | 0.36 | HeLa |
| Compound B | CDK9 | 1.8 | HCT116 |
| Compound C | B-Raf | 0.45 | A375 |
Anti-inflammatory Properties
In addition to anticancer activity, pyrazole derivatives have been investigated for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
Some studies suggest that pyrazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study 1: Anticancer Screening
A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that several pyrazole derivatives, including those structurally related to the compound , demonstrated significant cytotoxic effects against tumor spheroids, suggesting enhanced efficacy in three-dimensional models compared to traditional two-dimensional cultures .
Case Study 2: Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationships of pyrazole derivatives revealed that specific substitutions on the pyrazole ring significantly affect biological activity. For instance, methyl substitutions at certain positions were found to enhance binding affinity to target proteins involved in cancer progression .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can yield and purity be maximized?
Answer:
Synthesis typically involves coupling a pyrazole-carboxamide derivative with a functionalized pyrrolopyridine intermediate. For example, analogous compounds (e.g., and ) use carbodiimide-mediated coupling reactions in DMF or DMSO, achieving yields of 24–35%. To optimize:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates.
- Purification : Reverse-phase HPLC with C18 columns resolves impurities, as demonstrated by LCMS purity >97% in analogous syntheses .
- Catalyst optimization : Use of K₂CO₃ as a base () improves nucleophilic substitution steps.
Basic: How should researchers confirm the structural integrity of this compound?
Answer:
Combined spectroscopic and chromatographic methods are critical:
- ¹H NMR : Key diagnostic peaks include aromatic protons in the pyrrolopyridine moiety (δ 6.6–8.6 ppm) and methyl groups (δ 2.1–2.3 ppm) .
- LCMS/HRMS : Validate molecular weight (e.g., ESIMS m/z ~392–450 range for similar analogs) and monitor degradation products .
- HPLC : Purity >98% ensures minimal byproducts, critical for biological assays .
Advanced: What computational strategies can predict reactivity or stability of this compound under varying conditions?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search methods ( ) enable:
- Reaction mechanism elucidation : Simulate intermediates in carboxamide coupling or pyrrolopyridine oxidation steps.
- Degradation pathways : Predict hydrolytic or oxidative stability by modeling bond dissociation energies (BDEs) and transition states.
- Solvent effects : COSMO-RS simulations assess solvent compatibility for synthesis or formulation .
Advanced: How can experimental design (DoE) resolve contradictions in reported bioactivity data?
Answer:
Contradictions often arise from variable assay conditions or impurities. A factorial DoE approach () can isolate critical factors:
- Variables : Solvent (DMF vs. DMSO), temperature (25°C vs. 50°C), and catalyst loading.
- Response metrics : Yield, purity, and bioactivity (e.g., IC₅₀).
- Statistical analysis : ANOVA identifies significant interactions; Pareto charts prioritize variables .
Example: A 2³ factorial design resolved discrepancies in IC₅₀ values (±20%) for a related pyrrolopyridine-carboxamide .
Basic: What are the solubility and formulation challenges for this compound?
Answer:
The compound’s hydrophobicity (logP ~3–4 estimated) necessitates:
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Solid dispersion : Spray-drying with PVP-VA64 improves dissolution rates, as validated for structurally similar compounds .
- pH stability : Buffered solutions (pH 4–7) prevent hydrolysis of the carboxamide group .
Advanced: How can AI-driven platforms accelerate reaction optimization for derivatives?
Answer:
AI tools integrated with robotic labs ( ) enable:
- Autonomous experimentation : Real-time adjustment of reaction parameters (e.g., stoichiometry, temperature) via feedback loops.
- Data-driven predictions : Machine learning models trained on historical synthesis data (e.g., yields from ) propose optimal conditions.
- High-throughput screening : Parallel synthesis of derivatives with automated LCMS analysis .
Advanced: What methodologies validate target engagement in cellular assays?
Answer:
- Cellular thermal shift assays (CETSA) : Confirm compound binding to intended targets by measuring protein thermal stability shifts.
- Click chemistry probes : Incorporate alkyne/azide tags into the compound for pull-down assays and target identification .
- CRISPR-Cas9 knockouts : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines.
Basic: How should researchers handle discrepancies in NMR or LCMS data across batches?
Answer:
- Batch comparison : Overlay ¹H NMR spectra (400+ MHz) to detect subtle shifts caused by solvates or polymorphs.
- LCMS method refinement : Adjust gradient elution (e.g., 5–95% acetonitrile in 20 min) to resolve co-eluting impurities .
- Stress testing : Expose the compound to heat, light, and humidity to identify degradation pathways .
Advanced: What strategies mitigate off-target effects in in vivo studies?
Answer:
- Metabolite profiling : LC-HRMS identifies reactive metabolites (e.g., epoxide intermediates) that covalently bind off-target proteins.
- DMPK modeling : PBPK models predict tissue distribution and guide dosing regimens to minimize exposure to sensitive organs.
- Proteome-wide profiling : Affinity pulldown combined with mass spectrometry maps off-target interactions .
Advanced: How can computational and experimental data be integrated to refine SAR for this scaffold?
Answer:
- 3D-QSAR models : Align derivatives (e.g., ) in a pharmacophore space to correlate substituents with activity.
- Free-energy perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon methyl or trifluoromethyl substitutions.
- Crystallography : Resolve co-crystal structures with target proteins to validate docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
